molecular formula C4H2O3 B020723 Maleic anhydride-2,3-13C2 CAS No. 41403-35-4

Maleic anhydride-2,3-13C2

Cat. No.: B020723
CAS No.: 41403-35-4
M. Wt: 100.04 g/mol
InChI Key: FPYJFEHAWHCUMM-ZDOIIHCHSA-N
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Description

Maleic anhydride-2,3-13C2, also known as this compound, is a useful research compound. Its molecular formula is C4H2O3 and its molecular weight is 100.04 g/mol. The purity is usually 95%.
The exact mass of the compound (3,4-13C2)Furan-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-13C2)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJFEHAWHCUMM-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH]C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584055
Record name (3,4-~13~C_2_)Furan-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41403-35-4
Record name (3,4-~13~C_2_)Furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maleic-2,3-13C2 anhydride
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Isotopic Synthesis and Production Methodologies for Maleic Anhydride 2,3 13c2

Precursor Selection and Isotopic Enrichment Strategies

The foundation of synthesizing Maleic anhydride-2,3-13C2 lies in the careful selection of starting materials that are already enriched with the ¹³C isotope. This enrichment is key to achieving the desired labeling in the final product.

Utilization of 13C-Enriched Starting Materials (e.g., [2-13C]acetic acid)

A common and effective precursor for the synthesis of this compound is [2-¹³C]acetic acid. universiteitleiden.nl This commercially available starting material, with a high isotopic purity of 99 atom % ¹³C, provides a direct source of the labeled carbon atoms required for the synthesis. isotope.comsigmaaldrich.com The use of such a specifically labeled precursor is advantageous as it simplifies the synthetic pathway and ensures that the ¹³C isotopes are incorporated at the desired positions in the target molecule. universiteitleiden.nl In addition to acetic acid, other ¹³C-labeled precursors, such as glucose and xylose, have been utilized in isotopic labeling studies to trace metabolic pathways, demonstrating the versatility of isotopic labeling in chemical research. imreblank.chimreblank.ch

Optimization of Synthetic Routes for Dual Carbon-13 Labeling

Achieving dual carbon-13 labeling in maleic anhydride (B1165640) requires synthetic routes that facilitate the coupling of two ¹³C-enriched units. The strategy often involves creating a symmetrical intermediate where the two labeled carbons become equivalent. rsc.org This can be accomplished through various reaction sequences that are designed to control the regioselectivity of the labeling. For instance, a synthetic pathway might involve the conversion of [2-¹³C]acetic acid into a derivative that can then be dimerized or coupled with another labeled unit. universiteitleiden.nl The advantage of labeling both olefinic carbons is significant in analytical applications like NMR spectroscopy, as it allows for the use of techniques that can separate the signals of the labeled compound from the natural abundance background. universiteitleiden.nl

Laboratory-Scale Synthetic Procedures

The synthesis of this compound in a laboratory setting involves a series of carefully controlled reactions to build the molecule and ensure the correct placement of the isotopic labels.

Reaction Conditions and Yield Optimization

The efficiency of each synthetic step is highly dependent on the reaction conditions. For example, the grafting of maleic anhydride onto polymers, a related application, is influenced by factors such as reaction time, temperature, and the ratio of reactants. mdpi.comatlantis-press.com While specific conditions for the synthesis of this compound are proprietary to manufacturers, general principles of organic synthesis apply. Optimization would involve adjusting parameters to maximize the yield of each intermediate and the final product. For instance, in related syntheses, purification techniques like distillation are employed to improve the purity of the final maleic anhydride product. bcrec.id

Purity Assessment and Isotopic Characterization

After synthesis, it is imperative to verify the chemical purity and confirm the isotopic enrichment of the this compound.

The chemical purity of the final product is typically assessed using standard analytical techniques. Commercial suppliers report purities of at least 98%. isotope.com

Isotopic purity is a critical parameter, and for this compound, it is generally high, with commercial products having an atom percentage of 99% for ¹³C. sigmaaldrich.comsigmaaldrich.com This high level of enrichment is essential for its use in sensitive analytical methods.

The successful incorporation of the dual ¹³C labels is confirmed using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. universiteitleiden.nl Techniques such as ¹³C NMR and 2D-J-resolved spectroscopy can provide detailed information about the molecular structure and the precise location of the isotopic labels. universiteitleiden.nl The presence of adjacent ¹³C labels allows for the application of specific NMR techniques that can differentiate the labeled signals from the natural abundance background, providing unambiguous confirmation of the desired isotopic labeling. universiteitleiden.nl Mass spectrometry is another key technique, where a characteristic mass shift of M+2 is observed for the doubly labeled molecule compared to its unlabeled counterpart. sigmaaldrich.com

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Synonym 2,5-Furandione-3,4-13C2 sigmaaldrich.com
CAS Number 41403-35-4 sigmaaldrich.com
Molecular Formula ¹³C₂C₂H₂O₃ sigmaaldrich.com
Molecular Weight 100.04 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 51-56 °C sigmaaldrich.com
Boiling Point 200 °C sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com
Chemical Purity ≥98% isotope.com
Mass Shift M+2 sigmaaldrich.com

Analytical Techniques for Isotopic Purity Verification (e.g., 99 atom % ¹³C)

To ensure the final product meets the required isotopic purity, typically 99 atom % ¹³C, and has the correct chemical structure, several analytical techniques are employed. universiteitleiden.nlsigmaaldrich.cnsigmaaldrich.com The most prominent of these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). universiteitleiden.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy is a powerful, non-destructive technique for verifying the isotopic labeling in Maleic Anhydride-2,3-¹³C₂. universiteitleiden.nlnih.gov The presence of two adjacent ¹³C nuclei gives rise to characteristic spin-spin coupling, which is observable in the ¹³C NMR spectrum. universiteitleiden.nl This results in the splitting of the signals for the labeled carbons into doublets, providing direct evidence of the ¹³C-¹³C bond and the successful incorporation of the labels at the desired positions. universiteitleiden.nl The absence of significant signals corresponding to the unlabeled compound confirms the high isotopic enrichment.

For example, in studies involving the grafting of [2,3-¹³C₂]MA onto polymers, noise-decoupled ¹³C NMR and 1D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) are used. universiteitleiden.nlacs.orgacs.org The INADEQUATE experiment is particularly useful as it specifically detects signals from adjacent ¹³C nuclei, thus filtering out the natural abundance background and confirming the structure of the labeled graft. universiteitleiden.nl

Mass Spectrometry (MS):

Mass spectrometry is another essential tool for confirming the isotopic enrichment of Maleic Anhydride-2,3-¹³C₂. The introduction of two ¹³C atoms results in a molecular weight increase of two mass units compared to the unlabeled compound. sigmaaldrich.cnsigmaaldrich.com This is observed in the mass spectrum as a "mass shift" of M+2. sigmaaldrich.cnsigmaaldrich.com High-resolution mass spectrometry (HRMS) can be used to obtain a precise mass measurement, which can further confirm the elemental composition and the presence of the two ¹³C isotopes. rsc.org The relative intensities of the molecular ion peaks corresponding to the labeled (M+2), single-labeled (M+1), and unlabeled (M) species can be used to calculate the isotopic purity.

The combination of NMR and MS provides a comprehensive and reliable verification of the chemical identity and isotopic purity of Maleic Anhydride-2,3-¹³C₂, ensuring its suitability for its intended research applications. universiteitleiden.nl

PropertyValueSource
Chemical Formula ¹³C₂C₂H₂O₃ sigmaaldrich.com
CAS Number 41403-35-4 sigmaaldrich.cnsigmaaldrich.com
Molecular Weight 100.04 g/mol sigmaaldrich.cnsigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.cnsigmaaldrich.com
Mass Shift M+2 sigmaaldrich.cnsigmaaldrich.com
Physical Form Solid sigmaaldrich.cnsigmaaldrich.com
Melting Point 51-56 °C (lit.) sigmaaldrich.cnsigmaaldrich.com
Boiling Point 200 °C (lit.) sigmaaldrich.cnsigmaaldrich.com
InChI Key FPYJFEHAWHCUMM-ZDOIIHCHSA-N sigmaaldrich.cnsigmaaldrich.com
SMILES String O=C1OC(=O)[13CH]=[13CH]1 sigmaaldrich.cnsigmaaldrich.com

Advanced Spectroscopic Characterization of Maleic Anhydride 2,3 13c2 and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of Maleic Anhydride-2,3-¹³C₂ and its reaction products. The presence of two adjacent ¹³C labels significantly enhances signal intensity and enables a suite of sophisticated experiments to probe molecular structure and connectivity. universiteitleiden.nlresearchgate.net

High-Resolution ¹³C NMR Spectroscopy of [2,3-¹³C₂]Maleic Anhydride (B1165640)

High-resolution ¹³C NMR spectroscopy of [2,3-¹³C₂]Maleic Anhydride provides foundational data for its characterization. The introduction of ¹³C isotopes at the 2 and 3 positions of the maleic anhydride ring results in distinct signals that are readily observable. universiteitleiden.nlelectronicsandbooks.com In studies involving the grafting of maleic anhydride onto polymers, the specific labeling allows for the clear identification of the grafted succinic anhydride moieties. universiteitleiden.nlresearchgate.net For instance, in maleic anhydride grafted polyethylene (B3416737), the carbonyl carbons of the succinic anhydride ring show a characteristic peak around 175 ppm in the solid-state ¹³C NMR spectrum. researchgate.net The chemical shifts for the methine and methylene (B1212753) carbons of the succinic anhydride ring attached to aliphatic chains are also well-defined, typically ranging from 41.2 to 47.9 ppm and 29.8 to 36.2 ppm, respectively. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Maleic Anhydride Derivatives

Carbon TypeChemical Shift (ppm)
Carbonyl (C=O)~175
Methine (CH)41.2 - 47.9
Methylene (CH₂)29.8 - 36.2
Olefinic (C=C)~130
Note: Chemical shifts are approximate and can vary based on the specific chemical environment and solvent.

Noise-Decoupled ¹³C NMR Applications in Structural Elucidation

Noise-decoupled ¹³C NMR is a standard technique that simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single sharp peak for each unique carbon atom. This method is instrumental in studying the reaction products of [2,3-¹³C₂]Maleic Anhydride, particularly when grafted onto polymers. universiteitleiden.nlresearchgate.netacs.org By suppressing the complex splitting patterns caused by ¹H-¹³C coupling, noise-decoupled spectra offer a clearer view of the carbon backbone and the attached functional groups. universiteitleiden.nl This technique has been successfully used to investigate the grafting of maleic anhydride onto various polyolefins, providing insights into the structure and sites of attachment. universiteitleiden.nlacs.org Although highly effective, in some cases of severe signal overlap with natural abundance carbon signals from the polymer backbone, this method may have limitations. universiteitleiden.nl

One-Dimensional (1D) INADEQUATE ¹³C NMR for Signal Enhancement

The one-dimensional (1D) Incredible Natural Abundance Double QUantum Transfer Experiment (INADEQUATE) is a powerful technique for observing ¹³C-¹³C correlations. The strategic labeling of maleic anhydride with two adjacent ¹³C atoms makes it particularly well-suited for 1D INADEQUATE experiments. universiteitleiden.nlresearchgate.net This method effectively suppresses the intense signals from the natural abundance ¹³C in the polymer backbone, allowing for the unambiguous observation of the signals from the grafted [2,3-¹³C₂]MA. universiteitleiden.nl The experiment is optimized for a specific ¹³C-¹³C coupling constant, which for adjacent labeled carbons in the succinic anhydride ring is typically around 34 Hz. universiteitleiden.nl This technique has been crucial in elucidating the structures of single succinic anhydride ring grafts and short maleic anhydride oligomers on polyethylene. universiteitleiden.nlacs.org

Multi-Dimensional NMR Techniques (e.g., 2D-J-resolved, ¹³C-¹H HSQC)

Two-dimensional (2D) NMR techniques provide even greater detail about the molecular structure. 2D J-resolved spectroscopy separates chemical shifts and coupling constants onto two different axes, simplifying the analysis of complex spectra. universiteitleiden.nl For instance, a 2D-J-resolved spectrum of isotactic polypropylene (B1209903) grafted with [2,3-¹³C₂]MA revealed that the signals from the methylene in the anhydride ring appear as two triplets, which is a combined effect of homonuclear ¹³C J-coupling and heteronuclear coupling with the attached protons. universiteitleiden.nl

The ¹³C-¹H Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded carbon and proton atoms, providing a powerful tool for assigning signals and determining connectivity. This technique, along with others like DEPT-135 and ¹³C-¹H HMBC, has been instrumental in the detailed characterization of the reaction products of maleic anhydride. researchgate.netscience.gov

Homonuclear ¹³C J-Coupling and Heteronuclear Coupling Analysis

The analysis of J-coupling provides valuable information about the connectivity and stereochemistry of molecules. In [2,3-¹³C₂]Maleic Anhydride derivatives, the homonuclear ¹³C-¹³C J-coupling between the two labeled carbons is a key parameter. universiteitleiden.nl For example, in the 2D-J-resolved spectrum of iPP-g-[2,3-¹³C₂]MA, the observation of this coupling helped to confirm the structure of the graft. universiteitleiden.nl

Heteronuclear coupling between ¹³C and ¹H atoms is also a rich source of structural information. The magnitude of the coupling constant can indicate the number of protons attached to a carbon atom. The absence of a further splitting in the 2D-J-resolved spectrum of iPP-g-[2,3-¹³C₂]MA confirmed that no proton was attached to the double bond in a specific graft structure. universiteitleiden.nl

Application of Multiple Quantum Filtering Techniques for Labeled Signal Isolation

The incorporation of adjacent ¹³C labels in maleic anhydride allows for the use of multiple quantum filtering techniques. universiteitleiden.nl These advanced NMR methods are designed to selectively observe signals from coupled spin systems, such as the two adjacent ¹³C nuclei in [2,3-¹³C₂]Maleic Anhydride. By filtering out the signals from isolated, natural abundance ¹³C atoms, these techniques effectively isolate the signals of interest, greatly simplifying the spectrum and enhancing the sensitivity for the labeled sites. universiteitleiden.nl This approach is particularly advantageous for studying systems where the labeled compound is present in small amounts, such as in polymer grafting reactions. universiteitleiden.nl

Chemical Shift Assignment and Conformational Analysis of 13C-Labeled Species

The use of Maleic Anhydride-2,3-13C2 has been instrumental in the detailed structural analysis of its derivatives and copolymers through Nuclear Magnetic Resonance (NMR) spectroscopy. The specific 13C labeling provides enhanced signal intensity, facilitating the unambiguous assignment of chemical shifts and enabling a deeper understanding of the conformational arrangements of the maleic anhydride moiety within larger molecular structures. universiteitleiden.nl

In studies of maleic anhydride grafted onto various polymers like polyethylene (PE), polypropylene (PP), and ethene-propene copolymers (EPM), 13C NMR spectroscopy of the 13C-labeled anhydride has been crucial. universiteitleiden.nlacs.org For instance, in EPM grafted with this compound, distinct signals in the 13C NMR spectrum allow for the identification of the points of attachment and the structure of the graft. universiteitleiden.nl It has been shown that in alternating EPM, the maleic anhydride attaches exclusively to the methine carbons of the polymer backbone. universiteitleiden.nlacs.org

Furthermore, conformational analysis of copolymers involving 13C-labeled maleic anhydride has provided insights into the polymer's microstructure. For example, in certain alternating copolymers, the torsional angle of the H-13C-13C-H portion of the anhydride ring was determined to be 0°, indicating a cis configuration. researchgate.net However, upon hydrolysis of the anhydride ring, this angle changes significantly, suggesting a rotation of the polymer backbone. researchgate.net

The chemical shifts observed in the 13C NMR spectra are sensitive to the local chemical environment. In the case of maleic anhydride grafted onto polyethylene, the 13C chemical shifts help to distinguish between single succinic anhydride rings and short oligomers of maleic anhydride grafted onto the polymer chain. acs.org The presence of the adjacent 13C labels also allows for the use of advanced NMR techniques like 1D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) to further probe the connectivity of the carbon atoms. universiteitleiden.nl

Table 1: Illustrative 13C NMR Chemical Shift Data for Maleic Anhydride Derivatives

Functional Group Chemical Shift Range (ppm) Reference
Carbonyl carbons in maleic anhydride ~167 researchgate.net
Olefinic carbons (-C=C-) in maleic anhydride ~130 researchgate.net
Methine carbons (-CH-) in grafted succinic anhydride 43.0 - 45.3 universiteitleiden.nl
Methylene carbons (-CH2-) in grafted succinic anhydride 30.2 - 32.2 universiteitleiden.nl

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific molecular structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy in Conjugation with 13C Labeling

Fourier Transform Infrared (FTIR) spectroscopy, when used in conjunction with 13C labeling, becomes a more powerful technique for studying the structure and bonding of this compound and its derivatives. The isotopic substitution of 12C with 13C leads to a predictable shift in the vibrational frequencies of the bonds involving these carbon atoms. This isotopic shift provides a definitive way to assign specific vibrational bands to the maleic anhydride moiety within a complex spectrum, especially in polymer systems. arxiv.org

The primary advantage of using this compound in FTIR studies is the ability to track the anhydride group during chemical reactions, such as grafting onto a polymer backbone. arxiv.org The characteristic absorption bands of the anhydride group, particularly the carbonyl stretching vibrations, will be shifted to lower wavenumbers due to the heavier mass of the 13C isotope. This shift helps to confirm the successful incorporation of the maleic anhydride into the final product and to distinguish its signals from other carbonyl-containing groups that may be present.

Analysis of Carbonyl Stretching Frequencies and Ring Vibrations

The analysis of carbonyl stretching frequencies in the FTIR spectra of maleic anhydride and its derivatives provides valuable information about the electronic environment and bonding of the carbonyl groups. In maleic anhydride, the two carbonyl groups are coupled, leading to symmetric and asymmetric stretching vibrations. arxiv.orgresearchgate.net

When this compound is used, the frequencies of these carbonyl stretching bands are lowered. For instance, in studies of maleic anhydride grafted onto polyethylene, the characteristic bands for the anhydride's symmetric and asymmetric C=O stretching are observed. arxiv.org The positions of these bands can also be influenced by the degree of grafting, with higher grafting levels potentially leading to stronger inductive interactions between adjacent grafts, causing a shift in the carbonyl frequencies. researchgate.netacs.org

Beyond the carbonyl stretches, other ring vibrations of the maleic anhydride are also sensitive to 13C labeling. These include the C-O-C stretching and ring deformation modes. The isotopic shifts in these vibrations, although typically smaller than those of the carbonyl stretches, can provide additional confirmation for the assignment of vibrational bands and a more complete picture of the vibrational dynamics of the anhydride ring. arxiv.org

Table 2: Typical FTIR Carbonyl Stretching Frequencies for Maleic Anhydride

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
Asymmetric C=O Stretch 1865 - 1845 arxiv.org
Symmetric C=O Stretch 1790 - 1775 arxiv.org

Note: The exact wavenumbers can vary based on the physical state (solid, liquid, gas) and the chemical environment.

Mass Spectrometry (MS)

Utilization of this compound as an Internal Standard in Quantitative MS

This compound serves as an excellent internal standard for the quantitative analysis of maleic anhydride and its related compounds by mass spectrometry. An ideal internal standard should have chemical and physical properties very similar to the analyte but be distinguishable by its mass. Since this compound has the same chemical structure as unlabeled maleic anhydride, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. acs.orgtandfonline.comacs.orgpdx.eduresearchgate.net

The key difference is its molecular weight, which is two mass units higher than the natural abundance compound. This mass difference allows for its easy differentiation in the mass spectrum. By adding a known amount of this compound to a sample, the ratio of the signal intensity of the analyte to the internal standard can be used to accurately quantify the concentration of the unlabeled maleic anhydride, correcting for variations in sample preparation and instrument response. universiteitleiden.nl

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of Labeled Compounds

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, and the use of this compound provides significant advantages in the analysis of its derivatives. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure.

When a derivative containing the this compound moiety is analyzed by MS/MS, the fragments containing the labeled carbons will have a mass shift of two units. This allows for the precise identification of the fragments that originate from the maleic anhydride part of the molecule. This information is invaluable for determining the structure of reaction products, such as identifying the attachment points of the maleic anhydride group in a larger molecule or confirming the integrity of the anhydride ring after a chemical transformation. universiteitleiden.nl The analysis of these fragmentation patterns helps to build a detailed picture of the molecular architecture of the labeled compound.

Isotope-Based Metabolomics Approaches for Pathway Flux Determination

Isotope-based metabolomics is a powerful technique for elucidating metabolic pathways and quantifying the rate of metabolic reactions, known as metabolic flux. mdpi.comeurisotop.com The core principle of this approach is the use of stable, non-radioactive isotope-labeled compounds as tracers within a biological system. creative-proteomics.comalliedacademies.org By introducing a metabolite enriched with a heavy isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can track the journey of the labeled atoms through a network of biochemical reactions. mdpi.combohrium.com This methodology provides a dynamic view of metabolism that cannot be achieved by simply measuring static metabolite concentrations, which can be misleading as accumulation can result from either increased production or decreased consumption. eurisotop.comchromservis.eu

Maleic anhydride-2,3-¹³C₂, a derivative of maleic anhydride labeled with ¹³C at the second and third carbon positions, serves as a specialized tracer for such studies. When introduced to a biological system, it can be metabolized and its ¹³C atoms incorporated into various downstream products. By analyzing the distribution pattern of these ¹³C labels in the resulting metabolites, scientists can deduce the specific pathways involved and quantify their relative activity. universiteitleiden.nl This is particularly valuable for investigating pathways where maleic acid or related dicarboxylic acids are intermediates.

The analytical workflow for a tracer experiment using Maleic anhydride-2,3-¹³C₂ involves several key steps:

Introduction of the Tracer : The labeled compound is introduced into the biological system, which can range from cell cultures to whole organisms. nih.gov

Metabolic Incorporation : The organism's metabolic machinery processes the Maleic anhydride-2,3-¹³C₂, transferring its labeled carbon atoms to other metabolites.

Sample Analysis : After a set period, metabolites are extracted and analyzed using advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. bohrium.comnih.gov

Flux Calculation : The measured isotope labeling patterns are used in computational models to calculate the flux, or rate, through specific metabolic pathways. sci-hub.se

Research Findings and Applications

A significant application of using labeled anhydrides is in the study of secondary metabolite biosynthesis in fungi. For instance, research into the biosynthesis of Phomoidride B, a complex fungal metabolite, utilized a labeled C₁₆ maleic anhydride to investigate a key decarboxylative homodimerization step. tamu.edu Feeding experiments with the labeled anhydride resulted in its incorporation into the final Phomoidride B product. Analysis by ²H NMR and mass spectrometry confirmed the specific positions of the labels, providing strong evidence for the proposed biosynthetic pathway. tamu.edu While this study used a deuterium-labeled precursor, the principle is identical for a ¹³C-labeled one like Maleic anhydride-2,3-¹³C₂. The specific placement of the ¹³C labels at the C2 and C3 positions is crucial, as it allows for the precise tracking of the carbon backbone through reactions like dimerization or rearrangement. universiteitleiden.nl

The choice of analytical technique is critical for interpreting the results of isotope labeling experiments. Both NMR and MS provide unique and complementary information.

Analytical Technique Information Provided Advantages & Considerations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules, allowing for the determination of mass isotopomer distributions (i.e., how many labeled atoms are in a molecule).Highly sensitive and can analyze complex mixtures. Provides information on overall label incorporation but can have difficulty distinguishing positional isomers. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the ¹³C nuclei directly, providing detailed information about the specific position of the labels within a molecule's carbon skeleton.Unrivaled for determining positional isotopomers (e.g., distinguishing between a label at C1 vs. C2). Less sensitive than MS but provides crucial structural detail. The INADEQUATE 1D NMR technique can be used with adjacent ¹³C labels, like in Maleic anhydride-2,3-¹³C₂, to suppress background signals and clearly identify the labeled structures. universiteitleiden.nlnih.gov

This table provides a summary of the primary analytical methods used in ¹³C-based metabolic flux analysis.

Elucidation of Reaction Mechanisms Via 13c Labeling Studies

Free-Radical Grafting Polymerization onto Macromolecular Substrates

Free-radical grafting is a widely employed method for the chemical modification of polymers, particularly for introducing polar functionalities onto non-polar polyolefin backbones. avmachado-lab.org This process enhances properties like adhesion, compatibility with other polymers and fillers, and printability. arxiv.org The reaction is typically initiated by a free-radical generator, such as an organic peroxide, at elevated temperatures in the melt or in solution. universiteitleiden.nlavmachado-lab.org The use of Maleic anhydride-2,3-¹³C₂ has provided detailed insights into the structure of the resulting graft copolymers. acs.org

Studies utilizing [2,3-¹³C₂]MA have revealed that the structure and attachment sites of the maleic anhydride (B1165640) grafts are highly dependent on the composition of the polyolefin substrate. universiteitleiden.nlacs.org Reactions have been investigated on high-density polyethylene (B3416737) (HDPE), low-density polyethylene (LDPE), isotactic polypropylene (B1209903) (iPP), and various ethene-propene (EP) copolymers. acs.org

In polyethylene (HDPE and LDPE), the grafting of [2,3-¹³C₂]MA results in the formation of single succinic anhydride rings attached to the polymer backbone. However, a significant finding from ¹³C NMR studies is the presence of short oligomeric grafts of maleic anhydride as well. acs.orgacs.orgresearchgate.net

For isotactic polypropylene (iPP) and ethene-propene copolymers, the grafts consist exclusively of single succinic anhydride rings. universiteitleiden.nlacs.org In these polymers, which contain tertiary carbons, a competing reaction of β-scission (chain breaking) occurs. This can lead to the formation of structures where a succinic anhydride ring is attached to the chain terminus via a double bond. acs.orgresearchgate.net

The specific site of attachment on the polymer backbone also varies with the copolymer composition. In random ethene-propene copolymers (EPM), maleic anhydride attaches to both methylene (B1212753) (-CH₂-) and methine (-CH-) carbons. acs.orgresearchgate.net In contrast, for alternating EPM, the attachment occurs exclusively at the methine carbons. This indicates that methylene sequences of a certain length (CH₂)m with m > 3 are necessary for grafting to occur at those sites. universiteitleiden.nlacs.org

Polymer SubstrateGraft StructureAttachment SitesKey Findings
Polyethylene (HDPE, LDPE) Single succinic anhydride rings and short oligomers. acs.orgBackbone methylene carbons. acs.orgOligomerization of MA is a notable feature. acs.orgacs.org
Isotactic Polypropylene (iPP) Single succinic anhydride rings. acs.orgBackbone methine carbons; chain-end via double bond after scission. universiteitleiden.nlacs.orgChain scission is a significant side reaction. acs.orgresearchgate.net
Random Ethene-Propene Copolymer (EPM) Single succinic anhydride rings. researchgate.netMethylene and methine carbons. acs.orgresearchgate.netGrafting occurs at multiple site types. acs.org
Alternating Ethene-Propene Copolymer (EPM) Single succinic anhydride rings. universiteitleiden.nlExclusively at methine carbons. universiteitleiden.nlacs.orgMethylene sequences (m>3) required for methylene grafting. acs.org

The generally accepted mechanism for the free-radical grafting of maleic anhydride onto polyolefins proceeds through a series of steps initiated by the thermal decomposition of a peroxide. universiteitleiden.nlmdpi.com The use of [2,3-¹³C₂]MA has been crucial in confirming the resulting structures and supporting this mechanistic framework.

The process begins with the thermal decomposition of the initiator (e.g., a peroxide) to form primary radicals (I•). universiteitleiden.nlmdpi.com These highly reactive radicals then abstract a hydrogen atom from the polyolefin backbone (P-H), creating a macroradical (P•). universiteitleiden.nl The stability of the macroradical depends on its location; tertiary radicals (on methine groups in polypropylene) are more stable than secondary radicals (on methylene groups in polyethylene). avmachado-lab.org

Reaction Scheme:

Initiator Decomposition: Peroxide → 2 I•

Hydrogen Abstraction: P-H + I• → P• + I-H

This initiation step is fundamental to creating the active sites on the polymer chain where grafting can occur. universiteitleiden.nl

Once the macroradical (P•) is formed, it attacks the carbon-carbon double bond of the maleic anhydride monomer. universiteitleiden.nl Due to maleic anhydride's poor tendency to homopolymerize, the addition of a single monomer unit is the predominant reaction, especially in polypropylene and ethene-propene copolymers, leading to a succinic anhydride graft. acs.orgkpi.ua The resulting radical is a grafting radical, which is then stabilized, typically through a chain transfer reaction where it abstracts a hydrogen from another polymer chain, thus propagating the grafting process. acs.org

Reaction Scheme:

Monomer Addition: P• + MA → P-MA•

Chain Transfer: P-MA• + P-H → P-MA-H + P•

In the case of polyethylene, the P-MA• radical can add another MA monomer before termination, leading to the observed short oligomeric grafts. acs.orgacs.org

Peroxide Initiators: Organic peroxides, such as dicumyl peroxide (DCP), di-tert-butyl peroxide, and benzoyl peroxide (BPO), are commonly used to initiate the grafting reaction at temperatures where they decompose at a suitable rate. universiteitleiden.nlresearchgate.netmdpi.comkpi.ua The choice of peroxide is critical as its decomposition kinetics and the reactivity of the resulting radicals influence the grafting efficiency and the extent of side reactions like chain scission, particularly in polypropylene. researchgate.netmdpi.com For instance, studies have compared initiators like DCP and 1,3-bis(tert-butylperoxyisopropyl)benzene (B35471) (DIBP), finding that DIBP can yield similar grafting levels with less degradation of the polypropylene chain. researchgate.net

Alkylborane-Oxygen Systems: An alternative to peroxide initiators is the use of alkylborane-oxygen systems (e.g., trialkylborane/O₂). mdpi.comacs.org These systems can generate radicals at lower temperatures, even at room temperature. mdpi.comresearchgate.net This method offers a pathway to synthesize maleic anhydride-grafted polypropylene with controlled molecular structures and potentially higher molecular weight, as the lower temperatures can mitigate the severe chain scission that occurs with peroxide initiation at high temperatures. acs.orgresearchgate.net The mechanism involves the autoxidation of the alkylborane by oxygen to produce boron-centered radicals that initiate the polymerization. mdpi.comresearchgate.net

The precise determination of where the maleic anhydride grafts attach to the polyolefin chain and the regioselectivity of the reaction is a primary achievement of studies using Maleic anhydride-2,3-¹³C₂. acs.orgresearchgate.net By analyzing the ¹³C NMR spectra of the grafted polymers, researchers can assign specific resonance signals to the ¹³C-labeled carbons in the succinic anhydride ring and the adjacent polymer backbone carbons. universiteitleiden.nlacs.org

The chemical shifts observed in the ¹³C NMR spectra provide direct evidence of the local chemical environment of the graft. For example, distinct signals are observed for grafts attached to secondary carbons in polyethylene versus tertiary carbons in polypropylene. acs.org Furthermore, the analysis of EPM copolymers with varying compositions demonstrated the regioselective preference for grafting onto methine carbons in propylene-rich sequences. universiteitleiden.nlacs.org As mentioned, in alternating EPM, MA attaches solely to polymer methines, while in random EPM, it attaches to both methylene and methine carbons, highlighting the influence of the local polymer microstructure on reactivity. acs.orgresearchgate.net These detailed structural elucidations are critical for understanding structure-property relationships in these functionalized materials. universiteitleiden.nl

Research FindingTechniquePolymer SystemResultReference
Graft Structure Identification ¹³C NMR with [2,3-¹³C₂]MAPE, iPP, EPMPE grafts include single units and oligomers; iPP and EPM grafts are single units. universiteitleiden.nlacs.org
Attachment Site Determination ¹³C NMR with [2,3-¹³C₂]MAAlternating EPMGrafting occurs exclusively at methine carbons. acs.org
Attachment Site Determination ¹³C NMR with [2,3-¹³C₂]MARandom EPMGrafting occurs at both methylene and methine carbons. acs.orgresearchgate.net
Chain Scission Product ¹³C NMR with [2,3-¹³C₂]MAiPPIdentification of anhydride rings attached to the chain terminus via a double bond. universiteitleiden.nlacs.org

Determination of Grafting Sites and Regioselectivity

Attachment to Methylene and Methine Carbons

Studies utilizing Maleic anhydride-2,3-¹³C₂ have revealed that the sites of attachment are highly dependent on the composition of the (co)polymer being modified. universiteitleiden.nl

In the case of random ethene-propene (EPM) copolymers, the labeled maleic anhydride attaches to both methylene (-CH₂-) and methine (-CH-) carbons present in the polymer backbone. universiteitleiden.nlacs.orgacs.org However, in alternating EPM copolymers, the attachment occurs exclusively at the polymer methine carbons. universiteitleiden.nlacs.orgacs.org This specificity suggests that for maleic anhydride to attach to backbone methylene carbons, the presence of polymethylene sequences, specifically (CH₂)m with m > 3, is a prerequisite. universiteitleiden.nlacs.orgacs.org

For high-density polyethylene (HDPE) and low-density polyethylene (LDPE), which are rich in methylene groups, grafting occurs on these secondary carbons. arxiv.org In polymers containing tertiary hydrogens, such as isotactic polypropylene (iPP) and alternating EPM, the grafting predominantly happens at these more reactive tertiary carbon sites. acs.org

Influence of (Co)polymer Composition on Grafting Sites

The composition of the copolymer substrate plays a decisive role in determining where the Maleic anhydride-2,3-¹³C₂ grafts. universiteitleiden.nlacs.org As established, the availability and type of abstractable hydrogen atoms (from methylene vs. methine groups) direct the grafting process.

In random EPM copolymers, which contain both ethylene (B1197577) and propylene (B89431) units, a combination of grafting mechanisms is observed, mirroring those seen in pure polyethylene (PE) and alternating EPM. universiteitleiden.nl The grafting occurs at both methylene and methine carbons. universiteitleiden.nl

Conversely, in alternating EPM, where ethylene and propylene units are arranged in a regular, alternating sequence, the grafting is highly selective. The absence of signals in the ¹³C NMR spectrum that would correspond to a succinic anhydride ring attached to a methylene group demonstrates that maleic anhydride attaches predominantly to the tertiary carbon atoms of the alternating EPM backbone. universiteitleiden.nl This indicates that the methine hydrogens are significantly more susceptible to radical abstraction in this polymer structure. universiteitleiden.nl

For isotactic polypropylene (iPP) and copolymers with a high propylene content, the abundance of tertiary hydrogens leads to grafting primarily at the methine carbons. acs.org In contrast, for HDPE and LDPE, which lack tertiary hydrogens, the grafting is directed to the methylene carbons. arxiv.org

Structural Characterization of Grafted Units

The use of Maleic anhydride-2,3-¹³C₂ in conjunction with advanced NMR techniques has been crucial for the detailed structural characterization of the grafted units on polymer chains. universiteitleiden.nlarxiv.org This approach has allowed for the unambiguous identification of different grafted structures, including single succinic anhydride rings and short oligomeric chains. universiteitleiden.nlarxiv.org

Formation of Succinic Anhydride Rings (Single Units)

A predominant structure identified in the grafting of maleic anhydride onto polyolefins is the single succinic anhydride ring. universiteitleiden.nlarxiv.org This structure is formed when a single molecule of maleic anhydride adds to a macroradical on the polymer backbone. rsc.org

In copolymers such as ethene-propene copolymers (EPM) and isotactic polypropylene (iPP), the grafts are primarily in the form of these single succinic anhydride rings. universiteitleiden.nlacs.org Specifically, in alternating EPM, maleic anhydride attaches as single rings, as the formation of oligomeric structures would produce additional signals in the ¹³C NMR spectrum which are not observed. universiteitleiden.nl This suggests that the transfer of a hydrogen atom from a methine carbon is a faster process than the oligomerization of maleic anhydride. universiteitleiden.nl

Identification of Short Maleic Anhydride Oligomers (Oligo-MA, Oligo-SA)

While single succinic anhydride units are common, studies with Maleic anhydride-2,3-¹³C₂ have also confirmed the presence of short oligomeric grafts. universiteitleiden.nlarxiv.org These oligomers consist of a few repeating maleic anhydride units. In high-density polyethylene (HDPE) and low-density polyethylene (LDPE), both single succinic anhydride rings and short oligomers are present. universiteitleiden.nlacs.orgarxiv.org

Further detailed analysis has distinguished between two types of succinic anhydride (SA) oligomeric grafts:

Oligo-SA : These are oligomeric grafts terminated with a saturated succinic anhydride ring. researchgate.netacs.org

Oligo-MA : These are oligomeric grafts that have a terminal unsaturated maleic anhydride ring. researchgate.netacs.org

Research has shown that in maleic anhydride-grafted polyethylene, there are fewer oligo-MA grafts compared to the more abundant oligo-SA grafts. researchgate.netacs.orgresearchgate.net The average chain length of these oligomers is estimated to be around one to two units when the grafting is performed in a solution of maleic anhydride with 10 wt% polyethylene. arxiv.org The presence of these oligomeric structures is a key finding enabled by the sensitivity of ¹³C-labeling studies. universiteitleiden.nlarxiv.org

Mechanisms of Oligomer Termination Processes (Disproportionation, Hydrogen Abstraction)

The formation of the different types of oligomeric grafts (oligo-MA and oligo-SA) can be explained by two distinct termination mechanisms for the growing grafting radical. acs.org These processes are:

Disproportionation : This involves a reaction between a grafting radical and another radical, such as a macroradical on a secondary carbon of the polyethylene chain or another grafting radical. acs.org This process can lead to the formation of a terminal unsaturated maleic anhydride ring, resulting in an oligo-MA structure. researchgate.netacs.org

Hydrogen Abstraction : In this mechanism, the grafting radical abstracts a hydrogen atom from a secondary carbon on the polyethylene chain. acs.org This terminates the oligomer with a saturated succinic anhydride ring, forming an oligo-SA structure. researchgate.netacs.org

Comparison of Grafting Methodologies (Melt vs. Solution Process)

The grafting of Maleic anhydride-2,3-¹³C₂ onto polyolefins has been investigated using two primary methodologies: the melt process and the solution process. universiteitleiden.nl

Melt Process : This involves mixing the molten polymer with maleic anhydride and a radical initiator in an extruder at elevated temperatures. universiteitleiden.nl

Solution Process : In this method, the polymer is dissolved in a suitable solvent at high temperatures, followed by the addition of maleic anhydride and an initiator. universiteitleiden.nl

A key finding from comparative studies is that the fundamental structure and the attachment sites of the maleic anhydride grafts are largely independent of the functionalization method used. universiteitleiden.nlacs.org The ¹³C NMR spectra of materials grafted in the melt are very similar to those grafted in solution. universiteitleiden.nl For example, in both melt- and solution-grafted polyethylene, significant amounts of dimeric or oligomeric grafts are observed. universiteitleiden.nl

The main difference between the two methods lies in the efficiency of the grafting reaction. The solution process generally results in a higher level of grafted Maleic anhydride-2,3-¹³C₂. universiteitleiden.nl This can be attributed to the larger ratio of maleic anhydride to polyolefin and the longer reaction times typically employed in the solution process. universiteitleiden.nl For instance, it has been estimated that about 4 wt % of the labeled maleic anhydride grafted onto HDPE in solution, compared to about 1 wt % in the melt-grafting experiment. universiteitleiden.nl

Grafting ParameterMelt ProcessSolution Process
Graft Structure Similar to solution process; single units and oligomers observed. universiteitleiden.nlSimilar to melt process; single units and oligomers observed. universiteitleiden.nl
Attachment Sites Largely the same as in the solution process. universiteitleiden.nlLargely the same as in the melt process. universiteitleiden.nl
Grafting Level Generally lower. universiteitleiden.nlGenerally higher due to larger MA ratio and longer reaction times. universiteitleiden.nl
Example: HDPE Grafting ~1 wt % grafted [¹³C₂]MA. universiteitleiden.nl~4 wt % grafted [¹³C₂]MA. universiteitleiden.nl
Example: alt-EPM Grafting ~0.3 wt % grafted [¹³C₂]MA. universiteitleiden.nl~3 wt % grafted [¹³C₂]MA. universiteitleiden.nl

Investigation of Side Reactions (e.g., Chain Scission, Cross-linking)

In the realm of polymer modification, particularly the grafting of maleic anhydride onto polyolefins, the use of Maleic anhydride-2,3-¹³C₂ has been instrumental in understanding the nature and extent of side reactions. These reactions, such as chain scission and cross-linking, occur concurrently with the desired grafting and significantly influence the final properties of the modified polymer.

Studies involving the radically initiated grafting of Maleic anhydride-2,3-¹³C₂ onto polyethylene (PE), polypropylene (PP), and ethene-propene (E-P) copolymers have revealed that the polymer's composition dictates the prevalence of these side reactions. universiteitleiden.nlarxiv.org For instance, in polypropylene and copolymers with a high propylene content, chain scission is a notable side reaction. universiteitleiden.nlacs.org This process can lead to the formation of an anhydride ring attached to the polymer chain's terminus through a double bond. universiteitleiden.nlacs.org

Conversely, while cross-linking has been proposed as a possible side reaction, studies utilizing ¹³C-labeled maleic anhydride have found no evidence of it acting as a cross-linking agent between two polymer chains in the form of a single anhydride ring. universiteitleiden.nl The use of ¹³C NMR spectroscopy on the reaction products of Maleic anhydride-2,3-¹³C₂ with these polymers allows for the precise identification of the graft structures and their points of attachment, confirming whether the anhydride has been incorporated as a single unit, an oligomer, or has induced chain scission. universiteitleiden.nlarxiv.orgresearchgate.net

The concentration of the initiator, such as benzoyl peroxide (BPO), also plays a critical role. High concentrations of BPO can lead to an increase in side-chain reactions, including both chain scission and cross-linking. nih.gov Torque rheometry studies have shown that an increase in maleic anhydride or BPO concentration can lead to a decrease in viscosity, indicative of chain scission. nih.gov

Table 1: Investigated Side Reactions with Maleic anhydride-2,3-¹³C₂

Investigated Reaction Polymer System Key Findings
Chain Scission Polypropylene (PP), Ethene-Propene (E-P) Copolymers Occurs in polymers with high propylene content, leading to terminal anhydride rings. universiteitleiden.nlacs.org

Diels-Alder Cycloaddition Reactions

Maleic anhydride is a classic dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. atamanchemicals.compearson.com The use of Maleic anhydride-2,3-¹³C₂ in these reactions provides a clear spectroscopic marker to follow the cycloaddition process and analyze the resulting products.

Mechanistic Studies with Conjugated Dienes (e.g., Cyclopentadiene)

The reaction between maleic anhydride and cyclopentadiene (B3395910) is a well-studied example of a Diels-Alder reaction. alfa-chemistry.commsu.eduiitk.ac.in Cyclopentadiene, being locked in an s-cis conformation, is a highly reactive diene. libretexts.orglibretexts.org The reaction proceeds readily to form endo-norbornene-5,6-cis-dicarboxylic anhydride. alfa-chemistry.com The use of Maleic anhydride-2,3-¹³C₂ would allow for straightforward NMR analysis of the adduct, confirming the connectivity and the fate of the labeled carbons within the bicyclic product. A plausible side reaction in this system is the dimerization of cyclopentadiene itself, which also occurs via a Diels-Alder mechanism. masterorganicchemistry.comsocratic.org

Stereochemical Outcomes and Stereoselectivity

The Diels-Alder reaction is known for its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. libretexts.orglibretexts.orgopenstax.org In the reaction of maleic anhydride with a cyclic diene like cyclopentadiene, the major product is the endo isomer, even though it is sterically more hindered than the exo isomer. libretexts.orgmasterorganicchemistry.com This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state. socratic.orgmasterorganicchemistry.com The use of Maleic anhydride-2,3-¹³C₂ would not directly alter the stereochemical outcome but would be invaluable in spectroscopic studies to precisely determine the ratio of endo to exo products under different reaction conditions. masterorganicchemistry.com For instance, while the kinetically controlled product at lower temperatures is the endo adduct, at higher temperatures, the thermodynamically more stable exo product may be favored. masterorganicchemistry.com

Table 2: Diels-Alder Reaction of Maleic anhydride-2,3-¹³C₂ with Cyclopentadiene

Feature Description
Reactants Maleic anhydride-2,3-¹³C₂ (dienophile), Cyclopentadiene (diene)
Primary Product endo-Norbornene-5,6-cis-dicarboxylic anhydride (with ¹³C labels in the anhydride ring)
Stereoselectivity Predominantly endo product due to secondary orbital interactions. libretexts.orgmasterorganicchemistry.com

| Potential Side Reaction | Dimerization of cyclopentadiene. masterorganicchemistry.comsocratic.org |

Other Addition and Copolymerization Reactions

Beyond cycloadditions, Maleic anhydride-2,3-¹³C₂ is a valuable monomer for studying various other addition and polymerization reactions, offering insights into their kinetics and mechanisms.

Studies on Homopolymerization and Copolymerization Kinetics

The homopolymerization of maleic anhydride is generally difficult to initiate but can be achieved under specific conditions, for example, using certain initiators like mixed maleic-acyl peroxides. google.com The resulting poly(maleic anhydride) can have a range of molecular weights. google.com In copolymerization, maleic anhydride readily reacts with a variety of other monomers. arxiv.orglew.ro For instance, the kinetics of copolymerization of maleic anhydride with monomers like acrylonitrile (B1666552) have been studied to understand the influence of reaction conditions on copolymer composition and molar mass. lew.ro The use of Maleic anhydride-2,3-¹³C₂ in such kinetic studies would enable a more precise determination of the incorporation rate of the maleic anhydride units into the polymer chain via techniques like NMR spectroscopy.

Conjugated Addition and Acylation Reactions

Maleic anhydride can undergo conjugated addition reactions. For example, it can react with thiol compounds in a Michael addition, leading to succinated products. mdpi.com The use of an organic solvent can mitigate the rapid hydrolysis of maleic anhydride in aqueous environments, leading to higher yields. mdpi.com

Acylation reactions are also a feature of maleic anhydride's chemistry. For instance, it can react with permaleic acid to form a mixed maleic-acyl peroxide, which can then act as an initiator for polymerization. google.com While direct acylation reactions using Maleic anhydride-2,3-¹³C₂ as the acylating agent are less common in the provided context, its labeled structure would be beneficial in tracking the acyl group transfer in mechanistic investigations.

Applications in Biomolecular and Metabolic Research

Metabolomic Profiling and Pathway Elucidation

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. Using stable isotope tracers provides a dynamic view of metabolism that cannot be achieved by simply measuring metabolite concentrations. eurisotop.comotsuka.co.jp When metabolomics is combined with stable isotopic tracers, it allows for the assessment of both metabolite levels and pathway activities, offering a much richer understanding of metabolic processes. eurisotop.com

Metabolic flux analysis is a key application of stable isotope labeling, providing a dynamic map of how metabolites are processed through biochemical routes. eurisotop.comotsuka.co.jp By introducing a ¹³C-labeled compound into a biological system, researchers can follow the label as it is incorporated into downstream metabolites. This technique helps to distinguish the amount of a metabolite pool associated with a specific pathway. eurisotop.com

For instance, in the study of fungal secondary metabolites, precursors labeled in a manner analogous to Maleic anhydride-2,3-13C2 are used to trace their incorporation into complex molecules. A key example is the use of [2,3-¹³C₂]-succinate to investigate the biosynthesis of glauconic acid in Penicillium purpurogenum. nih.gov The analysis confirmed that the succinate (B1194679) molecule was incorporated intact into the C₃-chain of the glauconic acid precursor, demonstrating how the flux from the citric acid cycle contributes to this specific biosynthetic pathway. nih.gov This ability to track the flow of carbon atoms is fundamental to understanding the dynamics of metabolic networks.

Incorporation studies, both within living organisms (in vivo) and in controlled laboratory settings (in vitro), are fundamental to confirming biosynthetic hypotheses. researchgate.netrsc.org The use of ¹³C-labeled precursors is invaluable in these experiments. bris.ac.uk Early in vivo studies provided the first direct evidence for the incorporation of maleic anhydride-based monomers into the structure of nonadride metabolites like glauconic acid. nih.gov

In one such study, feeding a ¹⁴C-labeled monomer analogue to cultures of P. purpurogenum resulted in a significant 51.5% incorporation of the radiolabel into the final glauconic acid product. nih.gov More recent studies utilize stable isotopes like ¹³C for easier detection by NMR spectroscopy. For example, feeding [1,2-¹³C₂]-acetate to cultures of Scytalidium album and analyzing the ¹³C-NMR data of the resulting scytalidin and deoxyscytalidin metabolites confirmed their polyketide and oxaloacetate origins. nih.gov These studies provide definitive evidence of the precursor-product relationships within a metabolic pathway.

Isotopic labeling is a powerful tool for both identifying and quantifying metabolites, particularly when using mass spectrometry (MS). scripps.edunih.gov The presence of a ¹³C label creates a distinct isotopic pattern in the mass spectrum, which helps to differentiate true biological signals from background noise and artifacts. nih.govnih.gov This method allows for the confident determination of the number of carbon atoms in a molecule, significantly narrowing down the possibilities for its molecular formula. nih.gov

While direct quantification using this compound is specific to its metabolic products, the general principle is widely applied. In quantitative metabolomics, heavy atom-labeled versions of metabolites are often used as internal standards to overcome the matrix-dependent response of mass spectrometers, allowing for absolute quantification. nih.gov Though limited by the commercial availability of specific labeled standards, an alternative is to generate fully labeled metabolite extracts from a cellular system grown on a ¹³C-labeled carbon source to serve as a reference. nih.gov

The following table summarizes the application of isotopic labeling in identifying precursor incorporation in maleidride biosynthesis.

Labeled Precursor FedProducing OrganismMetabolite AnalyzedKey Finding
[2,3-¹³C₂]-succinateP. purpurogenumGlauconic acidConfirmed intact incorporation of the succinate unit into the monomer's C₃-chain. nih.gov
[1,2-¹³C₂]-acetateS. albumScytalidin, Deoxyscytalidin¹³C-NMR data was consistent with the polyketide and oxaloacetate origin of the metabolites. nih.gov
¹³C-labeled precursorsUnidentified fungus ATCC 74256Phomoidrides A and BElucidated the origin of the carbon backbone from fatty acid and citric acid cycle intermediates. nih.gov

Isotopic tracers are instrumental in discovering and characterizing novel biochemical transformations, including bond fragmentations and rearrangements. bris.ac.uk When a precursor with adjacent ¹³C-¹³C labels is incorporated into a product, the bond can be tracked. If the bond remains intact, ¹³C-¹³C spin coupling is observable in the NMR spectrum. bris.ac.uk If the bond is cleaved or undergoes rearrangement during the biosynthesis, this coupling is lost, providing clear evidence of the transformation. bris.ac.uk

This approach has been pivotal in understanding the complex biosynthesis of maleidrides. For example, isotopic labeling studies were essential in confirming the proposed dimerization of two monomer units to form the core structure of nonadrides. nih.govnih.gov The specific patterns of label incorporation from precursors into the final complex structures allow researchers to deduce the sequence of enzymatic reactions and identify unexpected molecular rearrangements, such as the ring contraction that forms the octadride core of zopfiellin from a nonadride precursor. bris.ac.uk

Biosynthetic Pathway Investigation

The biosynthesis of maleidrides—a class of fungal polyketide natural products—has been a subject of scientific curiosity for decades. bris.ac.ukrsc.orgresearchgate.net These compounds are characterized by one or more maleic anhydride (B1165640) moieties attached to a central carbocyclic ring. researchgate.netrsc.org Isotopic labeling studies have been fundamental in unraveling the intricate steps of their formation. nih.gov

The central hypothesis in maleidride biosynthesis is the dimerization of two monomer units to form the characteristic nine-, eight-, or seven-membered carbocyclic core. nih.govnih.gov This hypothesis, first proposed in the 1960s, has been substantiated by numerous isotopic labeling studies. nih.gov

Feeding experiments with labeled precursors have confirmed that the monomer units themselves are derived from intermediates of primary metabolism, such as the citric acid cycle and fatty acid biosynthesis. nih.gov The subsequent dimerization can occur in different "modes," such as head-to-head or head-to-tail, which accounts for the structural diversity observed in the maleidride family. nih.govbris.ac.uk The position of the isotopic labels in the final dimeric product provides direct evidence for the specific mode of coupling. These in vivo and in vitro investigations continue to provide critical insights into the enzymatic machinery responsible for catalyzing these complex dimerization and tailoring reactions. researchgate.netrsc.org

Precursor Incorporation and Labeling Pattern Analysis in Natural Products

Isotopically labeled compounds are crucial for elucidating the biosynthetic pathways of natural products. By introducing a ¹³C-labeled precursor into a biological system, researchers can track the incorporation of the labeled atoms into the final natural product. The analysis of the resulting labeling pattern, typically by using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, provides insights into how the molecule is assembled.

This compound, and related labeled C4 dicarboxylic compounds like [2,3-¹³C₂]-succinate, serve as precursors in feeding studies to understand the biosynthesis of complex fungal metabolites. For instance, in studies of maleidrides, a group of fungal polyketides containing a maleic anhydride moiety, labeled precursors help to confirm the origin of the carbon backbone.

A key experimental approach involves:

Feeding: A culture of the producing organism (e.g., a fungus) is supplied with the ¹³C-labeled precursor.

Isolation: After a period of growth, the natural product of interest is isolated and purified.

Analysis: The isolated compound is analyzed, most commonly with ¹³C-NMR, to determine the positions and extent of ¹³C incorporation.

For example, feeding studies with [2,3-¹³C₂]-succinate were conducted with P. purpurogenum to investigate the biosynthesis of glauconic acid. The analysis confirmed that the intact succinate molecule was incorporated into the C3-chain of the glauconic acid precursor. This demonstrates how the C4 unit is integrated during the formation of the more complex molecule. Similarly, the use of [1,2-¹³C₂]-acetate in studies of nonadrides like scytalidin helped to confirm the polyketide and oxaloacetate origins of these natural products. The specific labeling from this compound allows for the application of advanced NMR techniques, such as multiple quantum filtering, to isolate the signals from the labeled carbons, enhancing sensitivity and simplifying complex spectra. universiteitleiden.nl

Table 1: Example of Isotopic Labeling Study in Natural Product Biosynthesis

Labeled PrecursorProducing OrganismNatural Product StudiedKey Finding from Labeling Pattern
[2,3-13C2]-succinateP. purpurogenumGlauconic acidConfirmed the intact incorporation of the succinate C4 unit into the final product's C3-chain.
[1,2-13C2]-acetateS. albumScytalidinLabeling pattern was consistent with the assembly from polyketide and oxaloacetate precursors.

Interaction Studies with Biological Systems

Investigation of Maleic Anhydride Derivatives in Biological Contexts

Maleic anhydride and its derivatives are reactive molecules that can interact with various biological components, a property that has been explored in several research contexts. The anhydride ring is susceptible to nucleophilic attack, particularly from amino and hydroxyl groups present in biomolecules. mdpi.com This reactivity allows for the formation of derivatives with diverse biological properties.

Derivatives of maleic anhydride, specifically maleimides, form the structural core of numerous natural products and exhibit significant chemical reactivity. nih.gov Research has focused on synthesizing novel maleic anhydride derivatives and evaluating their properties and potential applications. For example, copolymers based on maleic anhydride are investigated for biomedical uses due to their biocompatibility and the ability to conjugate with drugs or other bioactive molecules. mdpi.comresearchgate.net These materials have been explored for applications such as tough hydrogels for wound healing and tissue engineering, where they can support cell adhesion and proliferation. nih.gov The investigation of these derivatives in biological systems helps to understand their stability, reactivity, and suitability for various biomedical applications.

Conjugation with Biomolecules and Proteins for Research Applications

The reactivity of maleic anhydride makes it a useful reagent for the chemical modification of biomolecules, particularly proteins and peptides. researchgate.net It reacts readily with nucleophilic groups on amino acid side chains, such as the ε-amino group of lysine (B10760008) and the thiol group of cysteine. nih.govmdpi.com

This conjugation chemistry is applied in several research areas:

Protein Modification: Maleic anhydride can be used for the reversible blocking of amino groups in proteins. nih.govnih.gov This "maleylation" process alters the protein's charge and can lead to its disaggregation or changes in its susceptibility to enzymatic cleavage, which is useful in protein structure and function studies. nih.govnih.gov

Synthesis of Succinated Compounds: A significant application is in the synthesis of succinated thiol compounds. mdpi.com Succination is a post-translational modification of cysteine residues, and its study is important for understanding protein function and dysfunction. Using maleic anhydride provides a rapid and efficient method to synthesize S-(2-succino)cysteine-containing peptides and proteins for research, surpassing conventional methods that are often slower or require harsh conditions. mdpi.com The reaction is highly efficient for thiol groups under neutral pH conditions. mdpi.com

Biomaterial and Drug Delivery Systems: Copolymers of maleic anhydride are conjugated with amino acids, peptides, or drugs to create new biomaterials or drug delivery systems. researchgate.netbiomedres.us The anhydride ring allows for straightforward reactions to link the polymer to the desired biomolecule. researchgate.net

Table 2: Succination Efficiency of Thiol Compounds Using Maleic Anhydride

Thiol CompoundReaction TimeReaction TemperatureOutcome
Cysteine DerivativesMinutes25 °CEfficient synthesis of succinated amino acids without requiring acid hydrolysis. mdpi.com
Cysteine-containing PeptidesMinutes25 °CRapid succination, though protection of N-terminal amino groups may be needed to prevent side reactions. mdpi.com
Reduced Bovine Serum Albumin (Protein)Minutes25 °CSuccessful succination of cysteine residues in a model protein. mdpi.com

Role in Materials Science and Polymer Engineering Research

Functionalization of Polymeric Materials

The introduction of functional groups, such as those provided by maleic anhydride (B1165640), onto non-polar polymer backbones is a key strategy for enhancing their performance and expanding their applications. arxiv.org Grafting maleic anhydride can improve properties like adhesion and compatibility with other materials. universiteitleiden.nlarxiv.org The use of Maleic anhydride-2,3-13C2 has been instrumental in elucidating the precise chemical structures formed during these functionalization reactions. nih.govuniversiteitleiden.nlarxiv.org

Development of Compatibilizing Agents for Polymer Blends

In the field of polymer blends, which often involve immiscible components, compatibilizing agents are essential for creating stable and synergistic materials. These agents, typically graft copolymers, are located at the interface between the different polymer phases, reducing interfacial tension and improving adhesion. Maleic anhydride-grafted polyolefins are widely used as compatibilizers, for instance, in blends of polyolefins with polar polymers like polyamides. nih.govuniversiteitleiden.nl

Research utilizing this compound has provided significant insights into the structure of these compatibilizers. nih.govuniversiteitleiden.nl By employing 13C NMR spectroscopy, researchers can precisely determine the attachment sites and the structure of the maleic anhydride grafts on the polyolefin backbone. nih.govuniversiteitleiden.nl Studies have shown that in ethene-propene copolymers, maleic anhydride can attach to both methylene (B1212753) and methine carbons. nih.govacs.org Furthermore, the nature of the graft can vary, with some systems showing single succinic anhydride rings, while others, like in high-density polyethylene (B3416737) (HDPE), may contain short oligomers of maleic anhydride. nih.govacs.org This level of structural detail, made possible by the isotopic labeling, is critical for understanding how the compatibilizer will perform and for optimizing the blending process. nih.gov

Table 1: Grafting of this compound onto Various Polyolefins

Polymer Substrate Grafting Method Resulting Graft Structure Analytical Technique Reference
Polyethene (PE) Melt and Solution Single succinic anhydride rings and short oligomers 13C NMR Spectroscopy nih.gov
Isotactic Polypropene (iPP) Melt and Solution Single succinic anhydride rings 13C NMR Spectroscopy nih.gov
Ethene-Propene Copolymers (EPM) Melt and Solution Attachment to methylene and methine carbons 13C NMR Spectroscopy nih.govacs.org

Enhancement of Adhesion to Polar Materials (e.g., Polyamide, Metals, Glass)

The functionalization of polyolefins with maleic anhydride significantly improves their adhesion to polar materials such as polyamides, metals, and glass fibers. nih.govuniversiteitleiden.nlarxiv.org This enhanced adhesion is attributed to the ability of the anhydride groups to form covalent bonds or strong polar interactions with the surfaces of these materials. The use of this compound allows for a detailed investigation of the chemical linkages at the interface. For example, in blends of maleated polyolefins and polyamide-6, the improved impact properties are a result of the in-situ formation of a polyamide-polyolefin graft copolymer during melt blending. nih.govuniversiteitleiden.nl 13C NMR studies with the labeled compound can confirm the formation of these interfacial copolymers, providing direct evidence of the compatibilization mechanism. nih.gov

Modification of Wood for Improved Material Properties

Wood modification with chemical reagents is a strategy to enhance its dimensional stability, durability, and resistance to environmental degradation. mdpi.comncsu.edu Maleic anhydride is an effective agent for wood modification as its anhydride functionality can form ester bonds with the hydroxyl groups of cellulose (B213188) and lignin (B12514952) in the wood cell wall. mdpi.comncsu.edu This process can reduce the water uptake of the wood, thereby improving its properties. mdpi.com

While direct studies specifically using this compound for wood modification are not prevalent, the principles of using isotopic labeling for mechanistic studies are highly relevant. Research on wood modification with maleic anhydride and sodium hypophosphite has employed solid-state 13C NMR to study the chemical changes in the wood components. ntnu.no The use of labeled maleic anhydride in such studies would allow for a more precise tracking of the esterification reaction and the distribution of the maleate (B1232345) groups within the wood structure. This information is crucial for optimizing the treatment process to achieve desired material properties. ntnu.no For instance, such studies could definitively identify the preferential reaction sites within the complex wood polymer matrix.

Synthesis of High-Performance Engineering Materials

Maleic anhydride is a versatile monomer used in the synthesis of a variety of high-performance materials, including resins and copolymers for demanding applications. arxiv.org The bifunctional nature of maleic anhydride, with its double bond and anhydride group, allows it to participate in different types of polymerization reactions. google.com

Use in Condensation Polymerization for Polyester (B1180765) Resins

Maleic anhydride is a key component in the production of unsaturated polyester resins. nih.govalfa-chemistry.com These resins are synthesized through the condensation polymerization of diols and dicarboxylic acids or their anhydrides. The incorporation of maleic anhydride introduces carbon-carbon double bonds into the polyester backbone, which can later be cross-linked, typically with a vinyl monomer like styrene, to form a rigid thermoset material. These materials find widespread use in applications such as boats, automotive parts, and building materials. nih.gov While the primary role of this compound in this context would be for research purposes, it could be used to study the kinetics of the condensation reaction and to characterize the microstructure of the resulting unsaturated polyester chains using 13C NMR.

Copolymerization with Alkenes for Construction Industry Materials

Maleic anhydride readily copolymerizes with a variety of alkenes (olefins) to produce a range of copolymers with useful properties for the construction industry. google.comchembk.com These copolymerizations are often initiated by free radicals. The resulting copolymers can be used as additives, coatings, and binders. For example, copolymers of maleic anhydride and longer-chain alpha-olefins are used in applications requiring good thermal stability and mechanical properties. chembk.com A patented process describes the suspension polymerization of maleic anhydride and C6-C10 alkenes to create copolymers suitable for surface coatings on wood. google.com

The use of this compound in this area of research would be invaluable for understanding the copolymerization mechanism. 13C NMR analysis of copolymers synthesized with the labeled monomer can provide detailed information about the monomer sequence distribution (e.g., alternating, random, or blocky), which is a critical factor determining the final properties of the material. acs.org

Table 2: Compounds Mentioned in the Article

Compound Name Chemical Formula
This compound ¹³C₂C₂H₂O₃
Maleic anhydride C₄H₂O₃
Polyethylene (C₂H₄)n
High-density polyethylene (HDPE) (C₂H₄)n
Isotactic Polypropene (iPP) (C₃H₆)n
Ethene-Propene Copolymers (EPM) (C₂H₄)x(C₃H₆)y
Polyamide-6 (C₆H₁₁NO)n
Cellulose (C₆H₁₀O₅)n
Lignin Complex polymer
Sodium hypophosphite NaH₂PO₂
Unsaturated Polyester Resins Complex polymers
Styrene C₈H₈

Development of Advanced Polymer Characterization Techniques

The use of isotopically labeled monomers like Maleic anhydride-2,3-¹³C₂ is pivotal in the development and refinement of advanced analytical techniques for polymer characterization. Isotopic labeling enhances the sensitivity of methods like NMR and infrared spectroscopy, allowing for quantitative analysis that would otherwise be challenging. nih.govornl.govresearchgate.net This approach enables researchers to overcome issues like low signal-to-noise ratios for low-concentration species and spectral overlap in complex polymer systems. nih.govornl.gov

Microstructure Characterization of Grafted Polymers using ¹³C-Labeled MA

The grafting of maleic anhydride (MA) onto polyolefin backbones is a common method to improve properties such as adhesion and compatibility in polymer blends and composites. universiteitleiden.nlresearchgate.net However, understanding the precise molecular structure of these grafts is crucial for tailoring material performance. The use of specifically enriched [2,3-¹³C₂]MA has proven to be a powerful strategy for elucidating the detailed microstructure of the grafted polymer. universiteitleiden.nlacs.orgacs.org

By employing ¹³C NMR spectroscopy, researchers can analyze the reaction products of grafting [2,3-¹³C₂]MA onto various polymers like polyethylene (PE), polypropylene (B1209903) (PP), and ethene-propene copolymers (EPM). acs.orgacs.org The ¹³C label provides a distinct signal, making it possible to identify the exact sites of attachment on the polymer backbone and determine the structure of the grafted moieties, which can be present in very small amounts. universiteitleiden.nlacs.org

Research findings from studies using [2,3-¹³C₂]MA have revealed significant details about graft structures:

Site of Attachment : In random ethene-propene copolymers, the labeled MA was found to attach to both methylene and methine carbons of the polymer backbone. universiteitleiden.nlacs.org In alternating EPM, however, attachment occurred exclusively at the polymer methines. universiteitleiden.nlacs.org

Graft Structure : In copolymers and isotactic polypropylene (iPP), the grafts predominantly consist of single succinic anhydride rings. universiteitleiden.nlacs.org In contrast, for high-density (HDPE) and low-density polyethylene (LDPE), short oligomers of maleic anhydride were also observed alongside the single-ring grafts. universiteitleiden.nlacs.org

Side Reactions : In polyolefins containing propylene (B89431) sequences, the analysis of ¹³C-labeled grafts helped identify instances of chain scission, leading to structures where the anhydride ring is attached to a chain terminus through a double bond. acs.org

These detailed structural insights, summarized in the table below, are made possible by the enhanced sensitivity provided by the ¹³C isotopic label. universiteitleiden.nl

Polymer SubstrateGrafting MethodPredominant Graft Structure Identified with [2,3-¹³C₂]MAAttachment Sites
High-Density Polyethylene (HDPE)Melt or SolutionSingle succinic anhydride rings and short MA oligomers. universiteitleiden.nlacs.orgBackbone methylene carbons. acs.org
Isotactic Polypropylene (iPP)Melt or SolutionSingle succinic anhydride rings. universiteitleiden.nlacs.orgMethyl, methylene, and methine groups. universiteitleiden.nl
Ethene-Propene Copolymers (EPM)Melt or SolutionSingle succinic anhydride rings. universiteitleiden.nlacs.orgBackbone methylene and methine carbons. universiteitleiden.nlacs.org

Determination of Grafting Degree and Efficiency

Beyond elucidating the qualitative microstructure, ¹³C-labeled maleic anhydride is instrumental in the quantitative analysis of graft copolymers, specifically in determining the grafting degree and efficiency. kpi.uamdpi.com The grafting degree refers to the amount of monomer that has been chemically attached to the polymer backbone, while grafting efficiency compares the amount of grafted polymer to the total amount of monomer consumed.

The use of Maleic anhydride-2,3-¹³C₂ significantly enhances the signal intensity in ¹³C NMR spectra, allowing for precise quantification of the grafted anhydride units, even at low concentrations. universiteitleiden.nlacs.org This method provides a direct measurement of the chemical bonds formed between the monomer and the polymer backbone. mdpi.com

Key aspects of using ¹³C-labeled MA for quantitative analysis include:

Enhanced Sensitivity : Site-specific isotopic enrichment with 99% ¹³C can boost the NMR signal intensity of the functionalities of interest, separating them from the natural abundance background signal of the main polymer chain. universiteitleiden.nl

Direct Quantification : By integrating the distinct peaks corresponding to the ¹³C-labeled carbonyl or olefinic carbons of the grafted succinic anhydride rings, a direct measure of the amount of grafted MA can be obtained. acs.orgkpi.ua This allows for the calculation of the degree of grafting.

Comparison with Other Methods : The grafting yields determined by ¹³C NMR spectroscopy can be compared with results from traditional methods, such as gravimetry or titration, to validate the findings and provide a more comprehensive understanding of the grafting process. kpi.ua For example, studies on the grafting of methyl methacrylate (B99206) and ethyl acrylate (B77674) onto amylose (B160209) have shown that grafting yields obtained from gravimetric and ¹³C NMR methods yield similar results. kpi.ua

The ability to accurately quantify the extent of grafting is essential for establishing structure-property relationships and optimizing the performance of functionalized polymers used as compatibilizers, adhesion promoters, and components in advanced composite materials. universiteitleiden.nl

Theoretical and Computational Studies Involving Maleic Anhydride 2,3 13c2

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which aids in the interpretation of experimental data. For compounds like Maleic anhydride-2,3-13C2 and its reaction products, these methods can forecast NMR chemical shifts with high accuracy, helping to confirm structural assignments made from experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with Density Functional Theory (DFT), is a robust and widely adopted approach for calculating the NMR chemical shifts of organic molecules. mdpi.comnih.gov This method has proven effective in assigning the complex spectra of products resulting from reactions involving maleic anhydride (B1165640). researchgate.netmdpi.com

The GIAO-DFT approach involves calculating the magnetic shielding tensors for each nucleus in a molecule. The predicted chemical shift is then determined by referencing these calculated shielding values to the shielding value of a standard reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com The accuracy of the prediction depends significantly on the choice of the DFT functional (e.g., B3LYP, ωB97X-D, WP04) and the basis set (e.g., 6-31G**, def2-SVP, 6-311++G(2d,p)). mdpi.combiointerfaceresearch.com

In the context of maleic anhydride grafting, researchers have successfully used GIAO-DFT calculations to validate the structures of reaction products. For instance, in studies of the melt reaction of poly(lactic acid) with maleic anhydride, GIAO-DFT was used to calculate the ¹³C NMR spectrum of the proposed product, and the results were in strong agreement with the experimental spectrum, confirming the structural assignment. researchgate.net Similarly, when investigating the reaction of maleic anhydride with vegetable oils, DFT calculations of ¹³C chemical shifts for various potential isomers were crucial in identifying the specific products formed. mdpi.com These computational results provide critical support for experimental findings, especially those from studies that use this compound to trace the incorporation of the anhydride moiety into polymer backbones. researchgate.net

Table 1: Key Factors in GIAO-DFT NMR Prediction This table is interactive. Click on the headers to sort.

Factor Description Common Choices/Considerations
DFT Functional Approximates the exchange-correlation energy in DFT. The choice significantly impacts accuracy. B3LYP, PBE0, ωB97X-D, M06-2X
Basis Set A set of mathematical functions used to build molecular orbitals. Larger sets generally improve accuracy but increase computational cost. Pople (e.g., 6-31G*, 6-311+G(d,p)), Dunning (e.g., cc-pVDZ), Jensen (e.g., pcS-2)
Solvent Model Accounts for the effect of the solvent on the molecule's geometry and electronic structure. Polarizable Continuum Model (PCM), SMD
Geometry Optimization The molecular geometry must be optimized at a suitable level of theory before NMR calculation for accurate results. B3LYP-D3/6-311G(d,p) is often a good choice for geometry. mdpi.com

| Referencing Scheme | Calculated absolute shielding values are converted to chemical shifts relative to a standard (e.g., TMS). | Calculated shielding of TMS is subtracted from the calculated shielding of the target nucleus. |

Mechanistic Modeling of Reaction Pathways

The use of this compound is pivotal for the mechanistic modeling of its grafting reactions onto polymer backbones. acs.orguniversiteitleiden.nl The two adjacent ¹³C labels are a powerful feature, enabling advanced NMR techniques like INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) to be used. This technique effectively suppresses the large, unwanted signals from the natural abundance ¹³C atoms in the polymer, allowing the much smaller signals from the labeled, grafted anhydride to be clearly observed and analyzed. universiteitleiden.nlacs.org

Detailed mechanistic studies on the peroxide-initiated grafting of [2,3-13C2]MA onto various polyolefins, such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and ethylene-propylene (EPM) copolymers, have revealed key aspects of the reaction pathway. universiteitleiden.nlacs.org The generally accepted mechanism involves three main stages:

Initiation: The peroxide initiator decomposes at high temperatures to form primary radicals.

Hydrogen Abstraction: These initiator radicals abstract hydrogen atoms from the polymer backbone, creating macroradicals.

Grafting: Maleic anhydride monomers add to these macroradical sites. acs.orgmdpi.com

The isotopic labeling study provided definitive evidence for the structures of the resulting grafts. It was determined that on PP and certain copolymers, the maleic anhydride adds predominantly as single succinic anhydride rings. acs.orguniversiteitleiden.nl However, on polyethylene, both single-unit grafts and short oligomers of succinic anhydride were found to be present. acs.orguniversiteitleiden.nl Furthermore, the specific attachment sites on the polymer could be identified. For instance, in random EPM copolymers, the anhydride attaches to both methylene (B1212753) and methine carbons, whereas in alternating EPM, it attaches exclusively to polymer methines. acs.orguniversiteitleiden.nl

Table 2: Graft Structures of [2,3-13C2]MA on Various Polyolefins This table is based on findings from ¹³C NMR spectroscopy studies. acs.orguniversiteitleiden.nlarxiv.org

Polymer Substrate Predominant Graft Structure(s) Attachment Site(s)
High-Density Polyethylene (HDPE) Single succinic anhydride rings and short oligomers Polymer backbone
Isotactic Polypropylene (iPP) Single succinic anhydride rings; some terminal rings after chain scission Tertiary carbons; chain ends
Alternating Ethene-Propene Copolymer Single succinic anhydride rings Exclusively on polymer methines

| Random Ethene-Propene Copolymer | Single succinic anhydride rings | Methylene and methine carbons |

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Derivatization

The unique reactivity of the maleic anhydride (B1165640) moiety, combined with the analytical advantages of isotopic labeling, opens up new avenues for investigating and developing novel reaction pathways and derivatives. The presence of the ¹³C-labeled carbons allows for precise tracking of reaction mechanisms and the fate of the molecule in complex chemical transformations.

Future research is anticipated to leverage Maleic anhydride-2,3-13C2 in several key areas. One promising direction is in the detailed mechanistic studies of cycloaddition reactions, such as the Diels-Alder reaction. nih.goviitk.ac.in While the Diels-Alder reaction is a cornerstone of organic synthesis, the use of this compound as the dienophile will enable researchers to meticulously follow the stereochemical and regiochemical outcomes of these reactions with unprecedented detail using ¹³C NMR spectroscopy. iitk.ac.insapub.orgscribd.com This could lead to the design of highly selective and efficient syntheses for complex cyclic molecules.

Furthermore, the derivatization of this compound is a burgeoning field of interest. A notable emerging application is its reaction with thiol-containing compounds to form succinated products. lew.ro This reaction is particularly relevant to the study of post-translational modifications of proteins, where cysteine residues are succinated. By using ¹³C-labeled maleic anhydride, researchers can trace the succination process in intricate biological mixtures, offering deeper insights into the molecular mechanisms of protein function and dysfunction. lew.ro The ability to create a library of ¹³C-labeled derivatives will be instrumental for use as internal standards in mass spectrometry and NMR-based metabolic studies. shoko-sc.co.jp

Advanced Applications in Complex Systems and Biological Networks

The ability to function within and report on complex biological environments is a key area where this compound is expected to make a significant impact. Copolymers synthesized with this labeled monomer are being explored for a range of biomedical applications, from drug delivery to biomaterial development. lew.ronih.gov

A significant future application lies in the development of "smart" drug delivery systems. nih.govnih.gov Maleic anhydride derivatives are known to be key components in pH-responsive nanocarriers. nih.govnih.gov These carriers are designed to release their therapeutic payload in the acidic microenvironment of tumors. Incorporating this compound into these nanostructures would provide a powerful tool to non-invasively monitor their stability, biodistribution, and the precise trigger point of drug release within a living organism using advanced imaging techniques.

Moreover, the interaction of materials with biological systems is a critical area of research. Copolymers of maleic anhydride are used to create surfaces that can modulate cell adhesion and behavior. nih.gov By synthesizing these copolymers with this compound, researchers can gain a molecular-level understanding of how these materials interact with proteins and cells at interfaces. This knowledge is crucial for designing more effective medical implants, tissue engineering scaffolds, and diagnostic devices. lew.ronih.govgoogle.com The labeled compound could also be used to trace the metabolic fate of these polymers and their degradation products in vivo. rsc.org

Integration with Multidisciplinary Research Areas (e.g., Nanotechnology, Bioengineering)

The convergence of chemistry, nanotechnology, and bioengineering presents exciting opportunities for this compound. Its utility as a building block and a probe makes it an ideal candidate for pioneering applications in these interdisciplinary fields. arxiv.org

In the realm of bioengineering, this compound is poised to contribute to the development of advanced biomaterials and bioconjugates. google.comresearchgate.net For example, it can be used to create functionalized polymers that can be conjugated to proteins, peptides, or other bioactive molecules. nih.govresearchgate.net The ¹³C label would serve as a spectroscopic handle to confirm the conjugation and study the behavior of the resulting bioconjugate in biological systems. This is particularly relevant for creating materials for tissue engineering and regenerative medicine, where understanding and controlling the cellular response to a material is essential. lew.ro

Below is a table summarizing the key research findings and potential applications for this compound.

Research Area Key Findings/Potential Applications Relevant Techniques
Novel Reaction Pathways Elucidation of Diels-Alder reaction mechanisms. iitk.ac.insapub.orgscribd.com¹³C NMR Spectroscopy
Novel Derivatization Tracing the succination of thiol-containing biomolecules. lew.roMass Spectrometry, NMR
Complex Biological Systems Monitoring the in vivo behavior of pH-responsive drug delivery nanocarriers. nih.govnih.govAdvanced Imaging, NMR
Biological Networks Investigating the molecular interactions at bio-interfaces for improved biomaterials. nih.govSolid-State NMR
Nanotechnology Characterizing the structure of polymer nanocomposites.¹³C NMR Spectroscopy
Bioengineering Development and tracking of novel bioconjugates for tissue engineering. nih.govresearchgate.netChromatography, NMR

Q & A

Basic Research Questions

Q. How is Maleic Anhydride-2,3-<sup>13</sup>C2 synthesized, and what analytical methods confirm its isotopic labeling?

  • Methodology : The synthesis typically involves isotopic labeling of precursor molecules. For example, [2,3-<sup>13</sup>C2]-succinate can be cyclized to succinic anhydride, reduced to a lactone with LiAlH4, and hydrolyzed to yield [2,3-<sup>13</sup>C2]-4-hydroxybutyrate, which is incorporated into target compounds .
  • Characterization : Isotopic purity and labeling positions are verified using <sup>13</sup>C NMR spectroscopy and mass spectrometry. Suppliers like Sigma-Aldrich and CIL provide certificates of analysis (COA) with isotopic enrichment data (e.g., 99 atom % <sup>13</sup>C) .

Q. What experimental design considerations are critical when using Maleic Anhydride-2,3-<sup>13</sup>C2 in composite material studies?

  • Methodology : A Design of Experiments (DOE) approach is recommended. For instance, factors such as fiber type (sisal/banana), fiber volume fraction (30% vs. 50%), and additive concentrations (silica microparticles, maleic anhydride) can be systematically varied to assess mechanical properties .
  • Validation : Compare experimental results with theoretical models (e.g., Rule of Mixtures for 30% fiber composites, Halpin-Tsai model for 50% fiber composites) to evaluate interfacial adhesion .

Q. How does isotopic labeling impact the reactivity of Maleic Anhydride-2,3-<sup>13</sup>C2 in polymerization reactions?

  • Methodology : Conduct copolymerization studies with styrene under controlled solvent conditions. Reactivity ratios can be determined using the Mayo-Lewis equation, noting solvent-induced "bootstrap effects" that alter monomer incorporation rates .
  • Characterization : Monitor reaction kinetics via <sup>13</sup>C isotopic tracing in the polymer backbone using NMR or isotope ratio mass spectrometry .

Advanced Research Questions

Q. How can low isotopic incorporation rates (e.g., 0.2% in biosynthetic studies) be addressed when using Maleic Anhydride-2,3-<sup>13</sup>C2 as a metabolic tracer?

  • Methodology : Optimize feeding protocols by adjusting precursor concentration, incubation time, and metabolic pathway inhibition. For example, in Pseudoalteromonas cultures, increasing the concentration of labeled 4-hydroxybutyrate improved site-specific labeling in thiomarinol A .
  • Detection : Use high-sensitivity techniques like LC-MS/MS with selected reaction monitoring (SRM) to detect low-abundance labeled metabolites .

Q. What strategies resolve contradictions between experimental data and theoretical models in composites modified with Maleic Anhydride-2,3-<sup>13</sup>C2?

  • Methodology : When Halpin-Tsai models fail to predict properties of 50% fiber composites (due to weak interfacial bonding), employ micromechanical finite element analysis (FEA) to account for fiber-matrix debonding .
  • Validation : Use scanning electron microscopy (SEM) to visualize interfacial defects and correlate with mechanical performance deviations .

Q. How can error sources in graft ratio determination (e.g., acid-base back-titration) be minimized for Maleic Anhydride-2,3-<sup>13</sup>C2-grafted polymers?

  • Methodology : Standardize titration protocols to reduce variability in endpoint detection. For polypropylene-graft-maleic anhydride, pre-treat samples to remove unreacted monomer and validate results with FT-IR quantification of carbonyl groups .
  • Statistical Analysis : Perform triplicate measurements and apply error propagation models to account for uncertainties in molarity calculations .

Safety and Compliance

Q. What safety protocols are essential when handling Maleic Anhydride-2,3-<sup>13</sup>C2 in laboratory settings?

  • Precautions : Use PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation. Store in airtight containers to prevent moisture absorption, which can hydrolyze the anhydride to maleic acid .
  • Emergency Response : Immediate decontamination with water showers and eye washes is critical. Consult safety data sheets (SDS) for first-aid measures and disposal guidelines .

Data Interpretation and Reporting

Q. How should isotopic labeling data be reported to ensure reproducibility in publications?

  • Guidelines : Follow journal-specific standards (e.g., Reviews in Analytical Chemistry), including detailed synthesis protocols, isotopic enrichment levels, and analytical instrument parameters .
  • Transparency : Disclose raw NMR/MS spectra in supplementary materials and provide CAS numbers (e.g., 41403-35-4 for Maleic Anhydride-2,3-<sup>13</sup>C2) to aid replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.